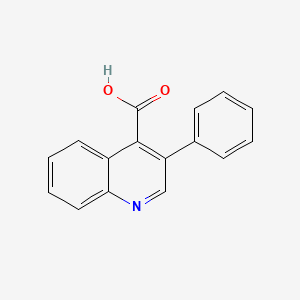![molecular formula C11H11ClN2 B15296558 3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B15296558.png)
3H,4H,9H-pyrido[3,4-b]indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is a chemical compound that belongs to the class of β-carbolines These compounds are known for their tricyclic structure, which includes an indole ring system fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the β-carboline structure . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Análisis De Reacciones Químicas
Types of Reactions
3H,4H,9H-pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
3H,4H,9H-pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3H,4H,9H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. It is known to intercalate with DNA, inhibiting the activity of certain enzymes and affecting gene expression . Additionally, it can modulate the activity of neurotransmitter receptors and enzymes involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido[3,4-b]indole: A parent compound of the β-carbolines, known for its biological activities.
1-Methyl-9H-pyrido[3,4-b]indole: A methylated derivative with distinct pharmacological properties.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: A reduced form with unique chemical reactivity.
Uniqueness
3H,4H,9H-pyrido[3,4-b]indole hydrochloride is unique due to its specific structural features and the presence of a hydrochloride group, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C11H10N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,7,13H,5-6H2;1H |
Clave InChI |
CQAITBGPYXWPHN-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1C3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)



amine](/img/structure/B15296538.png)

![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B15296555.png)
